molecular formula C17H20N4O4 B2991475 2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-90-3

2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2991475
CAS No.: 725217-90-3
M. Wt: 344.371
InChI Key: WHACGTLMWAYABC-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by a 3-methoxyphenyl group at position 7, a methyl group at position 5, and a 2-methoxyethyl ester at position 6.

Properties

IUPAC Name

2-methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-11-14(16(22)25-8-7-23-2)15(21-17(20-11)18-10-19-21)12-5-4-6-13(9-12)24-3/h4-6,9-10,15H,7-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHACGTLMWAYABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, it interacts with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by inhibiting CDK2, which is essential for the transition from the G1 to S phase of the cell cycle. Furthermore, it affects gene expression by downregulating genes involved in cell proliferation and upregulating pro-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, resulting in cell cycle arrest. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 340.383 g/mol
  • IUPAC Name : 2-methoxyethyl 5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Synthesis

The synthesis of this compound typically involves multicomponent reactions that incorporate various substituted benzaldehydes and amino derivatives. The reaction conditions often include the use of catalysts such as Lewis acids to enhance yield and efficiency. A notable method includes the Knoevenagel condensation followed by cyclization to form the triazolo-pyrimidine structure.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazolo-pyrimidine derivatives. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound 4cMDA-MB-23117.83
Compound 4jMCF-719.73

These compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like Cisplatin.

The proposed mechanisms for the antitumor activity include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of DNA synthesis and repair mechanisms.
  • Modulation of signaling pathways involved in cell proliferation.

Further studies are ongoing to elucidate the specific molecular targets and pathways affected by these compounds.

Other Biological Activities

In addition to antitumor effects, derivatives of triazolo-pyrimidines have been reported to possess:

  • Antibacterial Activity : Some studies indicate that these compounds can inhibit bacterial growth through interference with bacterial DNA replication and repair mechanisms.
  • Enzymatic Inhibition : Certain derivatives have shown potential as inhibitors of key enzymes involved in metabolic pathways.

Case Studies and Research Findings

A comprehensive study on the biological activity of triazolo-pyrimidine derivatives indicates their broad spectrum of activity:

  • Anticancer Studies : In vitro evaluations have demonstrated substantial growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values significantly lower than those for traditional chemotherapeutics.
  • Antimicrobial Studies : Compounds were tested against various bacterial strains, showing effective inhibition comparable to established antibiotics.
  • Pharmacokinetics and Toxicology : Preliminary assessments suggest favorable pharmacokinetic profiles with lower toxicity levels compared to existing treatments.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key structural variations among analogues include:

  • Position 7 substituents : Aromatic groups (phenyl, substituted phenyl) influence steric and electronic interactions.
  • Position 5 substituents : Methyl or ethyl groups modulate steric bulk and hydrophobicity.
  • Position 6 functional groups : Esters (ethyl, methyl, 2-methoxyethyl) or carboxamides affect solubility and metabolic stability.
  • Regioselectivity : Synthesis conditions (e.g., ionic vs. acidic) determine regioselectivity, as seen in for compounds 10 and 11 .
Key Observations:

Bulkier groups (e.g., 3,4,5-trimethoxyphenyl in ) increase lipophilicity but may reduce solubility . Fluorophenyl () introduces electronegativity, altering pharmacokinetics .

Position 6 Functional Groups :

  • Carboxamides (e.g., 2h ) improve target affinity but reduce metabolic stability compared to esters .
  • 2-Methoxyethyl ester in the target compound may enhance aqueous solubility over ethyl esters .

Biological Activity :

  • Thioether linkages (e.g., 2h ) correlate with potent mTOR inhibition .
  • Carboxamide derivatives () show stronger antibacterial effects than esters .

Physicochemical and Crystallographic Properties

  • Planarity : Analogues like exhibit planar triazolopyrimidine rings, promoting π-π stacking interactions critical for crystal packing and stability .
  • Hydrogen Bonding : Methoxy and ester groups facilitate intermolecular H-bonding, influencing solubility and crystallinity .

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